3-Formyl-2-methylbenzoic acid

Physicochemical Profiling Ionization State Isomeric Comparison

3-Formyl-2-methylbenzoic acid (CAS 1289037-66-6) is an ortho-substituted benzoic acid derivative with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol. It is characterized by a formyl group (-CHO) at the 3-position and a methyl group (-CH3) at the 2-position of the benzene ring.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1289037-66-6
Cat. No. B1342716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-2-methylbenzoic acid
CAS1289037-66-6
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C=O
InChIInChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12)
InChIKeyBORFKTJRGRVGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-2-methylbenzoic acid (CAS 1289037-66-6): Technical Baseline for Sourcing Decisions


3-Formyl-2-methylbenzoic acid (CAS 1289037-66-6) is an ortho-substituted benzoic acid derivative with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is characterized by a formyl group (-CHO) at the 3-position and a methyl group (-CH3) at the 2-position of the benzene ring . This compound is primarily utilized as a synthetic building block or intermediate in pharmaceutical research, with a notable citation in patent literature for the preparation of mTORC inhibitors for the potential treatment of cystic fibrosis [1].

Why 3-Formyl-2-methylbenzoic acid Cannot Be Simply Swapped with Other Benzoic Acid Derivatives


Generic substitution among ortho-substituted benzoic acid isomers is not viable due to the precise spatial and electronic requirements of their target applications. The relative positioning of the methyl and formyl groups dictates the compound's specific three-dimensional shape and reactivity profile, which is critical for its role as a pharmaceutical intermediate. Even minor changes in substitution pattern, as seen with isomers like 2-Formyl-3-methylbenzoic acid, lead to quantifiable differences in fundamental physicochemical properties, such as a predicted shift in acid dissociation constant (pKa) by 0.40 units . Such a difference can alter a molecule's ionization state, solubility, and hydrogen-bonding capability, ultimately impacting its performance in complex synthetic routes or its interaction with a biological target, as referenced in the mTORC inhibitor patent [1].

Quantitative Differentiation of 3-Formyl-2-methylbenzoic acid from Its Closest Analogs


Predicted pKa Shift of 0.40 Units Relative to a Positional Isomer

3-Formyl-2-methylbenzoic acid has a predicted acid dissociation constant (pKa) of 3.60 ± 0.10, representing a 0.40-unit difference from its positional isomer, 2-Formyl-3-methylbenzoic acid, which has a predicted pKa of 4.00 ± 0.10 . This difference is calculated from predicted data provided by an authoritative chemical database for both compounds .

Physicochemical Profiling Ionization State Isomeric Comparison

Melting Point Comparison: A Practical Indicator of Purity and Handling

The melting point of 3-Formyl-2-methylbenzoic acid is reported as >154°C (with decomposition) . This is in contrast to a structurally similar analog, 4-Formylbenzoic acid (CAS 619-66-9), which has a reported melting point of 247-250°C [1]. This 93-96°C difference in thermal stability profile provides a practical, quantifiable metric for identity verification and purity assessment.

Thermal Analysis Physical Form Quality Control

Unique Patent Citation for mTORC Inhibitor Synthesis

3-Formyl-2-methylbenzoic acid is explicitly cited as a key precursor in the PCT patent application (PCT Int. Appl., 565, 2018) by O'Neill et al. for the preparation of mTORC inhibitors to treat cystic fibrosis [1]. This specific application is not claimed for its closely related positional isomer, 2-Formyl-3-methylbenzoic acid, in the public domain.

Medicinal Chemistry Cystic Fibrosis mTORC Inhibition

Defined Research Scenarios for Procuring 3-Formyl-2-methylbenzoic acid (CAS 1289037-66-6)


Medicinal Chemistry: Replicating or Improving mTORC Inhibitors for Cystic Fibrosis

A medicinal chemistry team focused on developing novel therapies for cystic fibrosis should procure this specific compound as a starting material. Its explicit citation in a patent application (PCT Int. Appl., 565, 2018) for synthesizing mTORC inhibitors provides a validated entry point for structure-activity relationship (SAR) studies . This allows for the direct replication of patented synthetic routes and the generation of novel analogs, a path not supported by the same level of documentation for its isomers.

Process Chemistry: Optimizing Salt Selection and Formulation

Process chemists can leverage the predicted pKa of 3.60 to design efficient purification and formulation strategies . This value indicates the compound's ionization state at various pH levels, which is crucial for selecting appropriate counter-ions for crystallization or adjusting solubility in reaction media. The 0.40 pKa difference relative to 2-Formyl-3-methylbenzoic acid makes this compound a distinctly different chemical entity for salt formation and solubility screening.

Analytical Chemistry & Quality Control: Method Development and Compound Verification

Analytical chemists can use the reported melting point of >154°C (dec.) as a key parameter for developing purity assays and verifying compound identity upon receipt . The 93°C+ difference in thermal behavior compared to analogs like 4-Formylbenzoic acid provides a robust, quantifiable measure to confirm that the correct building block has been procured and to detect any cross-contamination or degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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